3-Ethynyl-2-nitropyridine

Medicinal Chemistry Drug Design ADME Properties

3-Ethynyl-2-nitropyridine is a specialized, heterocyclic organic compound featuring a pyridine core substituted with an ethynyl group (-C≡CH) at the 3-position and a nitro group (-NO₂) at the 2-position. This unique ortho-arrangement of potent electron-withdrawing and reactive functionalities distinguishes it from simpler mono-substituted pyridines.

Molecular Formula C7H4N2O2
Molecular Weight 148.12 g/mol
CAS No. 1044038-50-7
Cat. No. B13883925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethynyl-2-nitropyridine
CAS1044038-50-7
Molecular FormulaC7H4N2O2
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC#CC1=C(N=CC=C1)[N+](=O)[O-]
InChIInChI=1S/C7H4N2O2/c1-2-6-4-3-5-8-7(6)9(10)11/h1,3-5H
InChIKeyLWLQYWCSTRRVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-2-nitropyridine (CAS 1044038-50-7): A Strategic Bifunctional Heterocyclic Building Block for Advanced Synthesis


3-Ethynyl-2-nitropyridine is a specialized, heterocyclic organic compound featuring a pyridine core substituted with an ethynyl group (-C≡CH) at the 3-position and a nitro group (-NO₂) at the 2-position [1]. This unique ortho-arrangement of potent electron-withdrawing and reactive functionalities distinguishes it from simpler mono-substituted pyridines. With a molecular weight of 148.12 g/mol and a topological polar surface area of 58.7 Ų, its physical properties position it as a versatile intermediate for constructing more complex molecular architectures in medicinal chemistry and material science [1].

Why 3-Ethynyl-2-nitropyridine Cannot Be Replaced by Simple Mono-Functional Pyridine Analogs


Generic substitution of 3-Ethynyl-2-nitropyridine with common alternatives like 3-ethynylpyridine or 2-nitropyridine fails because they lack the synergistic reactivity required for sequential derivatization and specialized applications. The combined presence of the ethynyl and nitro groups is critical; the ethynyl moiety provides a handle for bioorthogonal click chemistry and cross-coupling reactions, while the ortho-nitro group activates the ring towards nucleophilic substitution and can direct subsequent metal-catalyzed C-H activation, a capability absent in its non-nitrated analog [1]. Furthermore, this specific substitution pattern has been claimed as a key structural feature in novel nitrification inhibitor compositions, a functionality not achievable with simpler pyridine precursors [1].

Quantitative Differentiation of 3-Ethynyl-2-nitropyridine: Evidence for Procuring Over Its Closest Analogs


Enhanced Calculated Lipophilicity Drives Superior Membrane Permeability Potential Over 3-Ethynylpyridine

Computational analysis reveals a significant difference in lipophilicity between 3-Ethynyl-2-nitropyridine and its non-nitrated parent compound. This impacts its predicted suitability in drug discovery. [1][2]

Medicinal Chemistry Drug Design ADME Properties

Nitro-Directed C-H Functionalization: A Unique Synthetic Capability Compared to 3-Ethynylpyridine

A key synthetic advantage of 3-Ethynyl-2-nitropyridine is the ability to use its 2-nitro group as a transient directing group for regioselective C-H arylation. This transformative capability is absent in 3-ethynylpyridine.

Organic Synthesis C-H Activation Methodology

Claimed Utility in Nitrification Inhibition Sets It Apart from Generic Alkynes

Patents specifically claim ethynylpyridine compounds, a class encompassing 3-Ethynyl-2-nitropyridine, as novel nitrification inhibitors with high efficacy. This specific agrochemical utility is not assigned to simpler, non-ethynylated pyridines [1].

Agrochemistry Nitrification Inhibitor Fertilizer Efficiency

Optimal Application Scenarios for 3-Ethynyl-2-nitropyridine Based on Its Differentiated Properties


Bifunctional Orthogonal Synthesis of Complex Drug Candidates

In medicinal chemistry, 3-Ethynyl-2-nitropyridine serves as an ideal scaffold for synthesizing diverse libraries. The 2-nitro group can direct a first-stage C-H arylation to install aromatic complexity . Subsequently, the 3-ethynyl handle can be used for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction with an azide-bearing fragment. This powerful, sequential, and fully orthogonal transformation sequence is a key differentiator from mono-functional pyridine building blocks, enabling rapid access to novel chemical space for structure-activity relationship (SAR) studies.

Development of Next-Generation Agricultural Nitrification Inhibitors

For agrochemical companies seeking to develop novel nitrification inhibitors to enhance fertilizer efficiency, 3-Ethynyl-2-nitropyridine is a core intermediate of choice. It falls within the scope of patented compounds demonstrating this utility [1]. This contrasts with generic alkyne building blocks, which are not the subject of such specific intellectual property. Procuring this specific compound is a necessary step for industrial R&D programs aiming to develop and commercialize improved, IP-protected nitrification inhibitor products.

Surface Science and Bioconjugation Probe Design

The compound acts as a direct precursor for constructing bifunctional probes for surface science. Its ethynyl group allows for stable immobilization onto azide-functionalized surfaces via CuAAC click chemistry, a key application area for ethynylpyridines [2]. The remaining 2-nitro group on the immobilized molecule can then serve as a spectroscopic handle or be further reduced to an amine for additional functionalization, creating a versatile platform that 3-ethynylpyridine alone cannot provide.

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